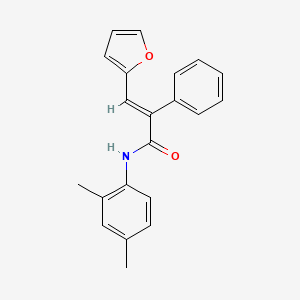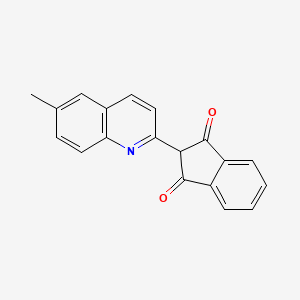
2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTIO is a nitric oxide (NO) scavenger that is used to study the role of NO in various biological processes. In
作用機序
2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide acts as an NO scavenger by reacting with NO to form a stable nitroxide radical. This reaction prevents NO from interacting with other molecules in the biological system. 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide has a high affinity for NO, making it an effective scavenger even at low concentrations. The mechanism of action of 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide has been extensively studied, and its effectiveness as an NO scavenger has been well established.
Biochemical and Physiological Effects:
2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide has been shown to have a variety of biochemical and physiological effects. In cardiovascular studies, 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide has been used to investigate the role of NO in blood pressure regulation and vascular function. In cancer studies, 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide has been used to study the effects of NO on tumor growth and metastasis. 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide has also been used to investigate the role of NO in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique properties of 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide make it a valuable tool for studying the effects of NO in various biological processes.
実験室実験の利点と制限
2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide has several advantages as a research tool. Its high affinity for NO makes it an effective scavenger even at low concentrations. It is also relatively easy to synthesize and is cost-effective. However, 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide has some limitations. It can react with other molecules in the biological system, which can complicate data interpretation. It is also important to note that 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide is not a specific NO scavenger and can react with other reactive oxygen species (ROS).
将来の方向性
There are several future directions for 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide research. One area of interest is the role of NO in plant growth and development. 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide has been used to study the effects of NO on plant growth, but further research is needed to fully understand the mechanisms involved. Another area of interest is the role of NO in cancer therapy. 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide has been shown to inhibit tumor growth and metastasis, but further research is needed to develop 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide-based therapies. Additionally, 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide can be modified to improve its specificity for NO scavenging, which could lead to more accurate data interpretation. Overall, 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide is a valuable research tool with many potential applications in various fields of study.
合成法
2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide can be synthesized by the reaction of 2-phenylimidazole with carbon disulfide and sodium hydride. The resulting product is then treated with hydrochloric acid to obtain 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide in high yield. The synthesis method of 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide is relatively simple and cost-effective, making it a popular compound for research purposes.
科学的研究の応用
2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide has been widely used as an NO scavenger in various biological studies. It has been used to investigate the role of NO in cardiovascular diseases, cancer, and neurodegenerative diseases. 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide has also been used to study the effects of NO on plant growth and development. The unique properties of 2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide make it a valuable tool for researchers studying the role of NO in biological processes.
特性
IUPAC Name |
2-phenyl-4,5-dihydroimidazole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-10(14)13-7-6-12-9(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGHWGDZOJLKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4,5-dihydroimidazole-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)

![N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5781173.png)

![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5781184.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5781186.png)


![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)

